REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].C(O[CH2:16][CH2:17][CH2:18]C)(=O)C>[Pt]>[CH:17]([NH:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)([CH3:18])[CH3:16]
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Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After the solvent had been distilled off in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 431 g | |
YIELD: PERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |